molecular formula C15H20Cl2N2O B10799250 3,4-dichloro-N-(2-(dimethylamino)cyclohexyl)benzamide

3,4-dichloro-N-(2-(dimethylamino)cyclohexyl)benzamide

Cat. No.: B10799250
M. Wt: 315.2 g/mol
InChI Key: PAAVHVCJPYRNLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

U-47109 is a synthetic opioid analgesic compound developed in the 1970s by the pharmaceutical company Upjohn. U-47109, specifically, is known for its interaction with the mu-opioid receptor, which is responsible for its analgesic effects .

Preparation Methods

The synthesis of U-47109 involves several steps, starting with the preparation of the core benzamide structure. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

U-47109 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions are typically derivatives of U-47109 with modified functional groups.

Scientific Research Applications

U-47109 has been used extensively in scientific research, particularly in the study of opioid receptors and their pharmacology. Its applications include:

    Chemistry: U-47109 serves as a model compound for studying the structure-activity relationships of opioid receptor agonists.

    Biology: It is used to investigate the biological effects of mu-opioid receptor activation, including analgesia and potential side effects.

    Medicine: Research on U-47109 contributes to the development of new analgesic drugs with improved efficacy and safety profiles.

Mechanism of Action

U-47109 exerts its effects primarily through its interaction with the mu-opioid receptor (MOR). Upon binding to MOR, U-47109 activates the receptor, leading to the inhibition of adenylate cyclase activity, reduced cyclic adenosine monophosphate (cAMP) levels, and decreased neurotransmitter release. This results in analgesic effects and other opioid-related outcomes .

Properties

IUPAC Name

3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20Cl2N2O/c1-19(2)14-6-4-3-5-13(14)18-15(20)10-7-8-11(16)12(17)9-10/h7-9,13-14H,3-6H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAAVHVCJPYRNLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCCC1NC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.